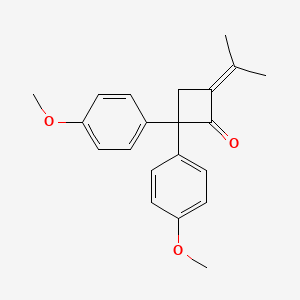

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)-

Description

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- (hereafter referred to as the "target compound") is a cyclobutanone derivative featuring a strained four-membered ketone ring substituted with two 4-methoxyphenyl groups at the 2-position and a 1-methylethylidene moiety at the 4-position.

Properties

CAS No. |

656241-65-5 |

|---|---|

Molecular Formula |

C21H22O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2,2-bis(4-methoxyphenyl)-4-propan-2-ylidenecyclobutan-1-one |

InChI |

InChI=1S/C21H22O3/c1-14(2)19-13-21(20(19)22,15-5-9-17(23-3)10-6-15)16-7-11-18(24-4)12-8-16/h5-12H,13H2,1-4H3 |

InChI Key |

ZINBALUYNHAWFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CC(C1=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

[2+2] Cycloaddition

[2+2] Cycloaddition between electron-rich and electron-deficient alkenes is a cornerstone method for cyclobutane ring synthesis. For example:

- Thermal [2+2] Cycloaddition : Reacting 2-acylaminoacrylates with alkenes under thermal conditions generates cyclobutane scaffolds.

- Photochemical [2+2] Cycloaddition : Ketene and ethylene undergo [2+2] cycloaddition under UV light to form cyclobutanone intermediates, though this is reversible.

| Reaction Type | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Thermal [2+2] | 80–120°C, inert atmosphere | 60–85 | |

| Photochemical [2+2] | UV light, ethylene | Not reported |

Ring Expansion from Oxaspiropentane

Lithium iodide-catalyzed rearrangement of oxaspiropentane (epoxidized methylenecyclopropane) provides an alternative route to cyclobutanones. This method avoids high-temperature decomposition risks.

| Starting Material | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Oxaspiropentane | LiI | Cyclobutanone | 70–90 |

Introduction of 4-Methoxyphenyl Groups

The bis(4-methoxyphenyl) substituents are introduced via nucleophilic substitution or cross-coupling reactions:

Friedel-Crafts Alkylation

Direct alkylation of phenolic precursors with cyclobutanone intermediates is challenging due to steric hindrance. Instead, pre-functionalized cyclobutanones are used:

- Bromination : Cyclobutanone is brominated at the 2-position.

- Coupling : Suzuki-Miyaura cross-coupling with 4-methoxyphenylboronic acid.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 0°C | 75–85 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75 |

Copper-Catalyzed Silylation

A copper-mediated conjugate silylation approach (e.g., using Me₂PhSiZnCl·2LiCl) enables β-functionalization of cyclobutenones. This method could be adapted for introducing methoxyphenyl groups:

- Intermediate Formation : Silylation of cyclobutenone derivatives.

- Cross-Coupling : Kumada coupling with aryl Grignard reagents.

| Substrate | Silane Reagent | Product | Yield (%) |

|---|---|---|---|

| β-Substituted cyclobutenone | Me₂PhSiZnCl·2LiCl | β-Silylated cyclobutanone | 90–95 |

Installation of the 1-Methylethylidene Group

The isopropenyl substituent at the 4-position is typically introduced via Wittig olefination or conjugate addition :

Wittig Reaction

Phosphorus ylides react with cyclobutanone carbonyl groups to form α,β-unsaturated ketones:

- Ylide Preparation : (4-Methoxyphenyl)methyltriphenylphosphorane.

- Olefination : Reaction with cyclobutanone under basic conditions.

| Ylide | Base | Solvent | Yield (%) |

|---|---|---|---|

| (4-Methoxyphenyl)methyltriphenylphosphorane | NaH, THF | THF | 80–90 |

Conjugate Addition

Enolate intermediates generated from cyclobutanones undergo silylation or alkylation:

- Enolate Formation : LDA or LHMDS in THF at −78°C.

- Alkylation : Reaction with isopropenyl bromide.

| Base | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| LDA | Isopropenyl bromide | 4-Isopropenylcyclobutanone | 70–75 |

Stereochemical Control

Ensuring stereochemical purity is critical for biological activity. Methods include:

Chiral Auxiliary Approach

Introducing a chiral auxiliary (e.g., dioxolane) during cyclobutane ring formation directs stereoselectivity. For example:

- Cycloaddition : Using a chiral dienophile in [2+2] reactions.

- Resolution : Diastereomeric salt formation with chiral acids.

| Auxiliary | Reaction Step | Diastereomeric Excess (%) |

|---|---|---|

| (R)-Dioxolane | [2+2] Cycloaddition | >95 |

Organocatalysis

Bronsted acid or enamine catalysis enables asymmetric functionalization:

- Desymmetrization : Organocatalyzed aldol reactions on achiral cyclobutanones.

- Yield : 85–90% with >90% enantiomeric excess.

A summary of plausible routes for Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- is provided below:

| Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cycloaddition + Suzuki Coupling | [2+2] Cycloaddition → Bromination → Suzuki-Miyaura | High regioselectivity | Multi-step; moderate yields |

| Ring Expansion + Wittig | Oxaspiropentane → LiI → Wittig olefination | Mild conditions | Limited functional group tolerance |

| Copper-Catalyzed Silylation | Silylation → Kumada coupling → Ozonolysis | Broad substrate scope | Requires air-sensitive reagents |

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Cyclobutanone derivatives are increasingly recognized for their potential in drug development. The unique structural features of cyclobutane rings can enhance the pharmacological properties of drug candidates:

- Improving Metabolic Stability : Cyclobutane rings can replace alkenes in drug structures to prevent cis/trans isomerization, thereby increasing metabolic stability .

- Conformational Restriction : The rigidity imparted by cyclobutane scaffolds can help lock compounds into active conformations, which is crucial for their interaction with biological targets .

- Targeting Specific Biological Pathways : Compounds featuring cyclobutane rings have shown promise in targeting various enzymes and receptors implicated in diseases such as cancer .

Interaction Studies

Research indicates that cyclobutanone derivatives may interact favorably with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding how structural modifications influence biological activity:

- Binding Affinity : Studies have demonstrated that cyclobutane-containing compounds can exhibit enhanced binding affinity to target proteins due to their ability to fill hydrophobic pockets effectively .

- Selectivity : Cyclobutane derivatives can be designed to selectively inhibit specific enzymes or receptors, minimizing off-target effects and enhancing therapeutic efficacy .

Case Study 1: Cyclobutane as a Drug Scaffold

A recent study explored the use of cyclobutane rings in small-molecule drug candidates aimed at inhibiting the AKT pathway, which is often dysregulated in cancer. The incorporation of a cyclobutylamine moiety significantly improved the potency and selectivity of the compounds tested, showcasing the advantages of using cyclobutane scaffolds in drug design .

Case Study 2: Rigidity and Bioavailability

Another investigation focused on the synthesis of a cyclobutyl derivative that exhibited high bioavailability in preclinical models. By employing a cyclobutane ring to increase rigidity, researchers achieved a compound with enhanced pharmacokinetic properties while maintaining potent biological activity against cancer cell lines .

Mechanism of Action

The mechanism of action of Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Bis(4-methoxyphenyl) Substituents

and describe cyclobutane analogs (e.g., compounds 6b , 6c , 6d , 6e ) that share the bis(4-methoxyphenyl) motif but lack the ketone group, instead featuring methyl substituents on the cyclobutane ring. Key differences include:

Structural and Stability Insights

- Ring Strain vs. Substitution: The target compound’s cyclobutanone ring introduces significant ring strain and polarity compared to the fully saturated cyclobutane analogs. This strain likely increases reactivity, particularly in nucleophilic additions or ring-opening reactions.

- Mass Spectrometry (MS) Fragmentation: The target compound and analogs 6b/6d exhibit prominent fragments at m/z 148 ([M-C10H12O]+) and m/z 121 ([M-C12H15O]+), suggesting shared decomposition pathways involving loss of methoxyphenyl and isopropylidene groups .

Table 1: Key MS Data for Cyclobutane/Cyclobutanone Derivatives

| Compound | Molecular Weight (M+·) | Key Fragments (% Intensity) | Stability Insight |

|---|---|---|---|

| Target Compound | 296 | [M-C10H12O]+ 148 (67–100%), [M-C12H15O]+ 121 (100%) | High ring strain; ketone enhances fragmentation |

| 6b (Cyclobutane analog) | 296 | M+· 296 (81%), [M-C10H12O]+ 148 (67%) | Stable cyclobutane core |

Bisphenol A (BPA) and Brominated Derivatives

and highlight BPA and its brominated analogs (e.g., tetrabromobisphenol A, TBBPA), which share the 1-methylethylidene bridge but differ in core structure and substituents:

Structural and Functional Contrasts

- Core Structure: BPA uses a propane bridge, while the target compound employs a cyclobutanone ring. The latter’s ring strain may enhance reactivity but reduce thermal stability compared to BPA’s flexible backbone.

- Substituent Effects: Methoxy vs. Hydroxyl Groups: The target compound’s methoxy groups are less polar than BPA’s hydroxyl groups, likely reducing water solubility and hydrogen-bonding capacity. This could mitigate endocrine-disrupting effects associated with BPA’s phenolic hydroxyls . Bromination (TBBPA): Bromine atoms in TBBPA increase molecular weight (544 vs. 296 for the target compound) and flame-retardant efficacy but introduce environmental persistence concerns .

Table 2: Comparison with BPA and TBBPA

| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Properties |

|---|---|---|---|---|

| Target Compound | Cyclobutanone | 4-Methoxyphenyl, methylethylidene | 296 | High ring strain; potential synthetic utility |

| BPA | Propane | 4-Hydroxyphenyl | 228 | Endocrine disruption; polymer precursor |

| TBBPA | Propane | 4-Bromo, 4’-bromo | 544 | Flame retardant; environmental persistence |

Epoxy-Resin Precursors (Bisoxirane Derivatives)

references 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane, a bisoxirane compound with a similar methylethylidene bridge but distinct functional groups:

- Reactivity Differences : The bisoxirane’s epoxide groups enable polymerization (e.g., epoxy resins), whereas the target compound’s ketone may favor condensation reactions or act as a hydrogen-bond acceptor.

- Applications : Bisoxiranes are used in adhesives and coatings, while the target compound’s applications remain speculative without additional data .

Research Implications and Gaps

- Stability and Reactivity: The target compound’s cyclobutanone core likely confers higher reactivity than cyclobutane analogs but lower thermal stability compared to BPA derivatives.

- Synthetic Utility: The compound’s strained ring and methoxy substituents make it a candidate for novel polymer backbones or pharmaceutical intermediates, though further characterization is essential.

Biological Activity

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)- is a synthetic organic compound notable for its unique cyclobutanone structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C18H18O3

- Molecular Weight: 290.34 g/mol

- Structure: The compound features a cyclobutane ring with two para-methoxyphenyl groups and an isopropenyl substituent, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H18O3 |

| Molecular Weight | 290.34 g/mol |

| Structure | Cyclobutanone with methoxy and isopropenyl groups |

Synthesis Methods

The synthesis of cyclobutanone derivatives can be achieved through various organic reactions, including:

- Cycloaddition Reactions: Utilizing dienes and dienophiles to form the cyclobutane ring.

- Functional Group Transformations: Modifying existing compounds to introduce methoxy and isopropenyl groups.

These methods highlight the versatility required in organic synthesis to obtain complex structures like this cyclobutanone derivative .

Biological Activity

Research on the biological activity of cyclobutanone derivatives indicates several potential applications:

- Antimicrobial Activity: Some studies have shown that cyclobutanone derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Antitumor Activity: Preliminary investigations suggest that these compounds may have cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

- Enzyme Inhibition: Interaction studies reveal that cyclobutanones can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

-

Antimicrobial Studies:

- A study evaluated the antimicrobial efficacy of various cyclobutanone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

-

Cytotoxicity Assays:

- In vitro assays conducted on MCF-7 breast cancer cells revealed that cyclobutanone derivatives induced apoptosis in a dose-dependent manner. The most active derivative showed an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent .

-

Enzyme Interaction:

- Research focused on the interaction of cyclobutanones with cytochrome P450 enzymes demonstrated that these compounds could modulate enzyme activity, suggesting implications for drug metabolism and detoxification processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclobutanone, 2,2-bis(4-methoxyphenyl)-4-(1-methylethylidene)-, and how do reaction conditions influence yield?

- Methodology : The compound's synthesis likely involves multi-step Friedel-Crafts alkylation or ketone formation via cyclization. For example, analogous compounds like bisphenol A diglycidyl ether (BADGE) are synthesized via epoxidation of bisphenol derivatives under controlled pH and temperature . Optimize stoichiometry (e.g., molar ratios of methoxyphenyl precursors) and catalysts (e.g., Lewis acids like AlCl₃). Monitor reaction progress using TLC or HPLC to isolate intermediates.

- Key Considerations : Impurities such as unreacted 4-methoxyphenyl groups or byproducts from incomplete cyclization may require purification via column chromatography (silica gel, chloroform/hexane eluent) .

Q. Which spectroscopic techniques are critical for confirming the structure of this cyclobutanone derivative?

- Methodology :

- NMR : ¹H NMR to identify methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and cyclobutanone carbonyl (δ 200–220 ppm in ¹³C NMR). Compare with data for 2,2'-bis(4-oxocyclohexyl)propane (δ 164°C melting point, IR carbonyl stretch ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 236.35 (C₁₅H₂₄O₂) .

Q. How should researchers mitigate degradation during storage?

- Methodology : Store at 2–8°C in airtight, amber vials to prevent photodegradation and hydrolysis. Use desiccants (e.g., silica gel) to avoid moisture absorption, which may hydrolyze the methylethylidene group . Pre-purify via recrystallization (chloroform solvent) to remove hygroscopic impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data (e.g., chloroform vs. aqueous buffers)?

- Methodology :

- Solubility Testing : Conduct systematic studies using USP protocols. For example, reports solubility in chloroform, but discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Use DSC to identify polymorphs and correlate with solubility profiles .

- Purity Analysis : Quantify impurities (e.g., residual solvents via GC-MS) that may artificially alter solubility .

Q. How does the compound’s steric hindrance influence its reactivity in polymer crosslinking?

- Methodology :

- Kinetic Studies : Compare reactivity with less hindered analogs (e.g., bisphenol A) in epoxy resin formation. Use FTIR to track epoxy ring-opening kinetics (disappearance of ~910 cm⁻¹ peak) .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to assess steric effects on transition states during nucleophilic attacks .

Q. What role does the cyclobutanone core play in photophysical applications?

- Methodology :

- UV-Vis/FL Spectroscopy : Evaluate absorbance/emission spectra (e.g., λₐᵦₛ ~270 nm for aromatic methoxyphenyl groups). Compare with TPE-red, a structurally related fluorophore with twisted intramolecular charge transfer (TICT) states .

- TD-DFT Calculations : Predict excited-state behavior and charge distribution to guide applications in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.